molecular formula C12H9N3O3 B11473022 5-(furan-2-yl)-2-hydroxy-1-methylpyrido[2,3-d]pyrimidin-4(1H)-one

5-(furan-2-yl)-2-hydroxy-1-methylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B11473022
M. Wt: 243.22 g/mol
InChI Key: VYTIYWYXDMUOTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(furan-2-yl)-2-hydroxy-1-methylpyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that features a furan ring fused to a pyrido[2,3-d]pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-2-hydroxy-1-methylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-furoyl isothiocyanate with 3-aminocrotononitrile, followed by cyclization to form the desired pyrimidinone structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis, such as temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-2-hydroxy-1-methylpyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrimidinone core can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyrimidinone core can produce dihydropyrimidinones.

Scientific Research Applications

5-(furan-2-yl)-2-hydroxy-1-methylpyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-2-hydroxy-1-methylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interfere with cellular processes by binding to DNA or proteins. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(furan-2-yl)-2-hydroxy-1-methylpyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H9N3O3

Molecular Weight

243.22 g/mol

IUPAC Name

5-(furan-2-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C12H9N3O3/c1-15-10-9(11(16)14-12(15)17)7(4-5-13-10)8-3-2-6-18-8/h2-6H,1H3,(H,14,16,17)

InChI Key

VYTIYWYXDMUOTI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.